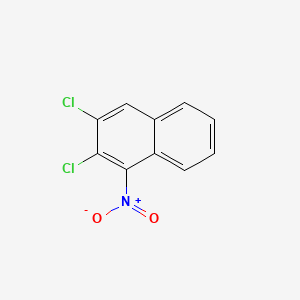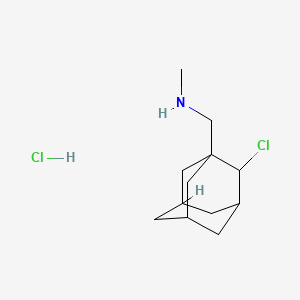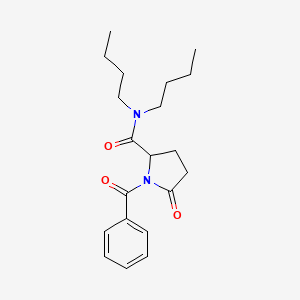
1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is a quaternary ammonium compound. It is known for its applications in various fields, including pharmaceuticals, industrial coatings, and surfactants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) typically involves the reaction of 1,3-diaminopropane with methyl sulfate in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the formulation of industrial coatings, surfactants, and as a stabilizer in various products
Mecanismo De Acción
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) involves its interaction with molecular targets such as cell membranes and enzymes. It can disrupt cell membrane integrity, leading to cell lysis, and can inhibit enzyme activity by binding to active sites .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, chloride
- 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bromide
Uniqueness
Compared to similar compounds, 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is unique due to its specific methyl sulfate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological membranes and enzymes .
Propiedades
Número CAS |
52847-42-4 |
|---|---|
Fórmula molecular |
C15H34N2O10S2 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)-3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C13H28N2O2.2CH4O4S/c1-11(2)13(16)17-12(9-14(3,4)5)10-15(6,7)8;2*1-5-6(2,3)4/h12H,1,9-10H2,2-8H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clave InChI |
KSKSIVARDSAPQZ-UHFFFAOYSA-L |
SMILES canónico |
CC(=C)C(=O)OC(C[N+](C)(C)C)C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)


![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)


